N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(4-{4-[(Cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic small molecule characterized by a tetrazole ring core substituted with a cyclopropylcarbamoyl group and a phenylacetamide moiety bearing a 4-fluorophenylsulfanyl substituent. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is a pharmacophoric motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3S/c21-13-1-9-17(10-2-13)31-12-19(29)23-15-5-7-16(8-6-15)27-20(30)26(24-25-27)11-18(28)22-14-3-4-14/h1-2,5-10,14H,3-4,11-12H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSYNRYAMJYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the fluorophenyl and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and developing new drugs.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving abnormal cell growth or signaling.
Industry: The compound could be used in the development of new materials with specific properties, such as improved strength, flexibility, or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrazole core distinguishes it from triazole () and imidazolidinone () analogs, which may alter hydrogen-bonding capacity and metabolic stability.
- The 4-fluorophenylsulfanyl group in the target compound contrasts with the trifluoromethoxyphenyl group in the triazole analog , impacting electron density and steric bulk.
Physicochemical Properties
A lumping strategy (grouping structurally similar compounds) suggests that substituents dictate physicochemical behavior . For example:
- Lipophilicity : The cyclopropyl group in the target compound enhances lipophilicity compared to methyl or ethyl substituents in analogs . This could improve blood-brain barrier penetration.
- Solubility : The sulfanyl (-S-) linkage in the target compound may reduce aqueous solubility relative to sulfamoyl (-SO₂-) or ether (-O-) linkages in other derivatives .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from structural analogs:
- Triazole Analog () : The trifluoromethoxy group is associated with enhanced metabolic stability and prolonged half-life in vivo.
- Isoxazole Derivative () : The biphenylyloxy group may promote π-π stacking interactions with aromatic residues in enzyme active sites.
Hypothesized Bioactivity of Target Compound : The tetrazole core and fluorophenylsulfanyl group may synergize to target enzymes like carbonic anhydrase or tyrosine kinases, leveraging both hydrogen-bonding (tetrazole) and hydrophobic (aryl) interactions.
Biological Activity
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article aims to summarize its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a tetrazole moiety, which is known for its diverse biological activities. The presence of sulfanyl and fluoro groups may enhance its pharmacological properties. The molecular formula can be represented as follows:
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Research indicates that tetrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may also exhibit similar effects.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including HeLa (cervical), MCF-7 (breast), and HCT116 (colon).
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 34 |
| MCF-7 | 59 |
| HCT116 | 36 |
These values indicate that the compound possesses promising cytotoxic activity against these cancer types, with IC50 values below 100 µM being considered effective in preliminary screenings .
Mechanistic Studies
Mechanistic studies suggest that the compound may exert its effects through:
- Cell Cycle Arrest : Compounds with similar structures have been shown to cause G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
A notable case study involving a structurally analogous tetrazole derivative demonstrated significant antitumor activity in vivo. In this study:
- Model Organism : Mice bearing xenograft tumors were treated with the compound.
- Results : Tumor growth was significantly inhibited compared to control groups, indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
